

Fmoc-D-Ala(3-Cl)-OH: Technical Specifications & SPPS Integration Guide

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Compound of Interest

Compound Name: Fmoc-D-Ala(3-Cl)-OH

CAS No.: 1403834-71-8

Cat. No.: B3020909

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Part 1: Executive Summary & Core Specifications

Fmoc-D-Ala(3-Cl)-OH (Fmoc-3-chloro-D-alanine) is a critical chiral building block. While often employed as a precursor for generating Dehydroalanine (Dha) residues via elimination, it is also utilized to introduce electrophilic sites for late-stage diversification (e.g., cysteine stapling) or to probe steric/electronic effects in D-peptide therapeutics.

Its integration into Solid Phase Peptide Synthesis (SPPS) presents a high-risk challenge: the

-chloro group is a potent leaving group. Under standard Fmoc deprotection conditions (piperidine/DMF), this residue undergoes rapid

-elimination, destroying the chiral center and the chloride functionality.

Chemical Identity "Datasheet"

Parameter	Specification
Chemical Name	- -(9-Fluorenylmethoxycarbonyl)-3-chloro-D-alanine
Common Synonyms	Fmoc-D-Ala(3-Cl)-OH; Fmoc- -chloro-D-alanine
CAS Number	1403834-71-8 (D-isomer) (Note: L-isomer is 212651-52-0)
Molecular Formula	
Molecular Weight	345.78 g/mol
Chirality	D-Enantiomer
Solubility	Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.
Purity Requirement	98% (HPLC), 0.5% D-Serine impurities.

Part 2: Strategic Sourcing & Supplier Qualification

Unlike standard amino acids, **Fmoc-D-Ala(3-Cl)-OH** is not always a stock item at major catalog houses (e.g., Merck, Bachem). It is frequently a "make-to-order" or "specialty stock" item.

Verified Supplier Ecosystem

Note: Availability fluctuates. Verify batch-specific chirality.

- Amatek Scientific (Suzhou)
 - Catalog: NA-2234
 - Status: Primary Manufacturer source for bulk.

- Bapeks
 - Catalog: FM-243
 - Focus: Research scale (mg to gram).
- Chem-Impex International
 - Note: Frequently stocks the L-isomer (Cat 04103) and Phe derivatives. Requires specific inquiry for custom D-isomer synthesis if not listed online.
- Arctom Scientific
 - Catalog: AAB-AA01V4CL[1]

Quality Assurance Protocol (Self-Validating)

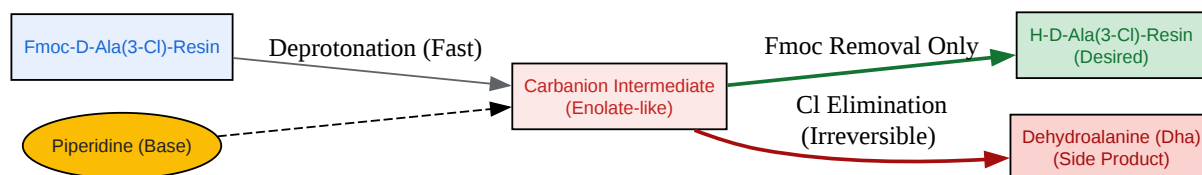
Before using this reagent in a GMP or high-value synthesis, perform the following Chiral Integrity Check:

- Derivatization: Couple a small sample to a standard L-amino acid (e.g., H-L-Phe-OMe).
- Analysis: Run HPLC. If the reagent is racemic, you will see two distinct diastereomer peaks (D-L and L-L).
- Acceptance: The D-L peak must constitute >99% of the integration.

Part 3: Technical Challenges & Experimental Protocols

The Core Mechanism: -Elimination Risk

The electron-withdrawing Fmoc group combined with the basic conditions of deprotection creates a perfect storm for E1cB elimination.



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Figure 1: Mechanistic pathway showing the competition between standard deprotection and the unwanted elimination to Dehydroalanine (Dha).

Optimized Coupling Protocol (SPPS)

To retain the Chlorine atom, you must minimize base exposure.

1. Coupling Step (Safe):

- Reagents: DIC/Oxyma Pure (Avoid basic activators like HBTU/DIEA if possible, or use minimal DIEA).
- Time: Standard 60 min coupling is generally safe as the Fmoc group is stable to neutral/acidic coupling conditions.

2. Deprotection Step (Critical):

- Standard Protocol (DO NOT USE): 20% Piperidine in DMF (2 x 10 min). Result: >30% Elimination.
- Modified Protocol (Recommended):
 - Reagent: 25% Piperazine in DMF (milder pKa than piperidine).
 - Additives: 0.1 M HOBt (suppresses aspartimide-like side reactions and moderates basicity).
 - Cycles: Short bursts. 3 x 3 minutes.
 - Wash: Extensive DCM washes immediately after.

3. Cleavage:

- Conditions: TFA/TIS/Water (95:2.5:2.5).
- Note: The C-Cl bond is stable to TFA. However, avoid nucleophilic scavengers (like thiols/EDT) if they are not strictly necessary, as they can displace the chloride in solution.

Part 4: Applications in Drug Design

"Stapled" Peptides via Late-Stage Functionalization

The 3-chloro group serves as a "sleeping" electrophile. After peptide assembly and cleavage, the peptide can be cyclized by treating with a dithiol or a cysteine residue in a basic buffer (pH 8.5), displacing the chloride to form a thioether bridge (Lanthionine-like).

Covalent Inhibitors

Incorporating D-Ala(3-Cl) allows the peptide to act as a suicide substrate. Upon binding to an enzyme active site, a nucleophilic residue (Ser/Cys/His) on the protein can attack the

-carbon, displacing chloride and covalently locking the inhibitor.

References

- Chemical Identity & CAS
 - Amatek Scientific. Product Datasheet: N-Fmoc-3-chloro-D-alanine. Retrieved from (Verified CAS 1403834-71-8).
 - PubChem.[\[2\]](#) Compound Summary: 3-Chloroalanine derivatives. .
- Mechanistic Insight (Elimination)
 - Chalker, J. M., et al. (2011).[\[3\]](#) "Methods for converting cysteine to dehydroalanine on peptides and proteins." *Chemical Science*, 2, 1666-1676.[\[3\]](#) (Describes the elimination mechanism relevant to beta-halo and cysteine derivatives).
- SPPS Methodology

- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." [2] Chemical Reviews, 109(6), 2455–2504. (Review of base sensitivity of Fmoc derivatives).

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Sources

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